molecular formula C31H28F2N2O4 B303840 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303840
M. Wt: 530.6 g/mol
InChI Key: ONHFBXSJZAQJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMD-1161, is a novel quinolinecarboxamide derivative that has shown promising results in scientific research applications. BMD-1161 has been synthesized using a specific method, and its mechanism of action has been extensively studied in vitro and in vivo.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of specific protein kinases, such as VEGFR2 and FGFR1, which are involved in angiogenesis. The compound has also been shown to inhibit the activity of specific enzymes, such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can reduce tumor growth and angiogenesis in mouse models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific enzymes and signaling pathways, making it a valuable tool for studying these pathways in vitro and in vivo. The compound has also shown promising results in preclinical models, making it a potential candidate for further development as a therapeutic agent. However, there are also limitations to using 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in animal models of these diseases and to elucidate its mechanism of action. Another area of interest is the development of new analogs of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved solubility and potency. These analogs could be used to further study the specific enzymes and signaling pathways targeted by 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Finally, the potential use of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination therapy with other drugs is an area of interest for further research.

Synthesis Methods

The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 4-bromo-2,3-difluoroaniline, which undergoes a series of reactions to form the final product. The synthesis method has been optimized to yield high purity 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, and the compound has been characterized using various analytical techniques such as NMR, LC-MS, and IR spectroscopy.

Scientific Research Applications

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties in various preclinical models. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. The compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C31H28F2N2O4

Molecular Weight

530.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H28F2N2O4/c1-18-28(31(37)35-23-13-12-21(32)16-22(23)33)29(30-24(34-18)9-6-10-25(30)36)20-11-14-26(27(15-20)38-2)39-17-19-7-4-3-5-8-19/h3-5,7-8,11-16,29,34H,6,9-10,17H2,1-2H3,(H,35,37)

InChI Key

ONHFBXSJZAQJQH-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=C(C=C(C=C5)F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

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